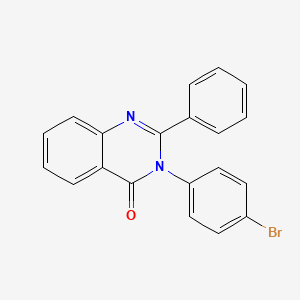

3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone

CAS No.:

Cat. No.: VC14605000

Molecular Formula: C20H13BrN2O

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H13BrN2O |

|---|---|

| Molecular Weight | 377.2 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-2-phenylquinazolin-4-one |

| Standard InChI | InChI=1S/C20H13BrN2O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H |

| Standard InChI Key | XVEQDUBFHFPYPV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |

Introduction

Structural and Functional Overview

3-(4-Bromophenyl)-2-phenyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a bicyclic core structure comprising fused benzene and pyrimidine rings. The compound features a 4-bromophenyl substituent at position 3 and a phenyl group at position 2, rendering it a structurally distinct derivative with potential applications in medicinal chemistry and materials science . Its molecular formula is , with a molecular weight of 377.24 g/mol. The bromine atom at the para position of the phenyl ring enhances its electronic properties, making it a candidate for further functionalization in synthetic pathways .

Synthesis and Reaction Pathways

Copper-Catalyzed Isocyanide-Based Synthesis

The synthesis of 3-arylquinazolinones, including bromophenyl derivatives, often employs copper-catalyzed reactions. In a representative procedure, ethyl 2-isocyanobenzoate reacts with aromatic amines under microwave irradiation to form the quinazolinone core . For 3-(4-bromophenyl)-2-phenyl-4(3H)-quinazolinone, modifying the starting materials to incorporate a pre-installed phenyl group at position 2 is critical. A plausible route involves:

-

Preparation of 2-Phenyl-2-isocyanobenzoate: Substituting the ethoxy group in ethyl 2-isocyanobenzoate with a phenyl moiety via nucleophilic substitution or ester exchange.

-

Copper-Mediated Coupling: Reacting the modified isocyanobenzoate with 4-bromoaniline in the presence of as a catalyst. The reaction proceeds under microwave irradiation at 150°C for 20 minutes, followed by purification via column chromatography .

Key challenges include ensuring regioselectivity at position 3 and avoiding side reactions from the electron-withdrawing bromine group. The final product is typically isolated as a crystalline solid, with yields influenced by the steric and electronic effects of substituents .

Comparative Analysis with Analogous Compounds

Compound 3g (3-(4-bromophenyl)quinazolin-4(3H)-one), reported in the literature, shares the 4-bromophenyl group at position 3 but lacks the 2-phenyl substituent. Its synthesis yields 63% under similar conditions, highlighting the efficiency of copper catalysis . Introducing the 2-phenyl group likely reduces yield due to increased steric hindrance, though this remains untested in published protocols .

Physicochemical Properties

| Property | Value (Analogous Compound) | Source Compound |

|---|---|---|

| Melting Point | 187–189°C | 3g |

| Density | 1.57 g/cm³ | |

| Boiling Point | 437.2°C | |

| Molecular Weight | 377.24 g/mol | Calculated |

The compound is expected to exhibit low solubility in polar solvents due to its aromatic substituents, favoring dissolution in dichloromethane or chloroform .

Spectroscopic Data

1H NMR (Predicted):

-

Aromatic protons from the quinazolinone core: δ 8.3–7.3 ppm (multiplets).

-

4-Bromophenyl protons: δ 7.6–7.2 ppm (doublets, Hz).

13C NMR:

-

Carbonyl (C=O): δ ~160 ppm.

-

Aromatic carbons: δ 110–150 ppm, with deshielding observed for carbons adjacent to bromine .

HRMS: A molecular ion peak at 377.03 (calculated for ) .

Applications and Derivatives

Biological Activity

Quinazolinones are explored for antimicrobial, anticancer, and anti-inflammatory properties. While 3-(4-bromophenyl)-2-phenyl-4(3H)-quinazolinone lacks explicit bioactivity data, structural analogs demonstrate moderate inhibition of kinases and bacterial growth. For instance, derivatives with nitro or hydroxy groups exhibit enhanced binding to enzyme active sites, suggesting avenues for further modification.

Material Science Applications

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of conjugated polymers or metal-organic frameworks (MOFs). These materials show promise in organic electronics and catalysis .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields for 2,3-disubstituted quinazolinones via ligand design or alternative catalysts.

-

Biological Screening: Evaluating the compound’s activity against cancer cell lines or microbial strains.

-

Computational Studies: Density functional theory (DFT) calculations to predict reactivity and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume